molecular formula C26H23N3O2S B2821054 3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442557-73-5

3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2821054
CAS No.: 442557-73-5
M. Wt: 441.55
InChI Key: MJGWHIYUSGYLMU-UHFFFAOYSA-N
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Description

This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is provided to early discovery researchers and Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

A clean, efficient and mild method is presented for one-pot three-component synthesis of a similar compound, 2-amino-7,7-dimethyl-4- (4- (methylthio)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile . This synthesis uses nickel ferrite magnetic nanoparticles as a recyclable catalyst in green solvent at 40 °C .


Molecular Structure Analysis

The structure of the target product was confirmed by FT-IR, 1 HNMR, 13 CNMR and single crystal X-ray structure analysis . The quantum theoretical calculations of the molecular structure of this new compound have been predicted using Density Functional Theory in the solvent DMSO . The geometries of the title compound were optimized by B3LYP/6-31+G* and B3LYP/6-311++G** levels of theory .


Chemical Reactions Analysis

The electronic spectrum of the title compound in the solvent DMSO was carried out by TDB3LYP/6-311++G** method . Frontier molecular orbitals, molecular electrostatic potential, electronic properties, natural charges and natural bond orbital analysis of the mentioned compound were investigated and discussed by theoretical calculations .

Scientific Research Applications

Synthesis and Cytotoxic Activity

The chemical compound , due to its structural complexity, has potential applications in the field of medicinal chemistry. Research indicates that related compounds, especially those within the thienoquinoline family, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, derivatives of benzo[b][1,6]naphthyridines, which bear a resemblance in structural complexity, have demonstrated potent cytotoxic effects, with certain compounds showing significant activity in vivo against colon tumors in mice (Deady et al., 2003). This suggests that 3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide could be explored for similar anticancer properties.

Chemical Synthesis and Derivative Exploration

The compound's framework allows for the synthesis of novel heterocyclic compounds through reactions with primary amines or through hydrolysis and further chemical modifications. Such synthetic approaches have led to the creation of various derivatives with potential biological activities (Awad et al., 1991). The ability to generate a wide array of derivatives from a core structure like this highlights its versatility in drug development and the exploration of new therapeutic agents.

Biological Activity and Drug Development

Further research into compounds structurally related to this compound has shown a range of biological activities. This includes studies on pyrimidoquinoline and thienoquinoline derivatives for antimicrobial activities, showcasing the compound's potential as a lead structure in the search for new antimicrobial agents (Jadhav & Halikar, 2013).

Advanced Materials and Chemical Properties

The structural motif of thienoquinoline is also of interest in materials science, particularly in the development of novel dyes and polymers with specific properties. Studies have demonstrated the synthesis of novel dyes based on related structures for application in dyeing polyester fibers, indicating potential industrial applications beyond pharmaceuticals (Khalifa et al., 2015).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Properties

IUPAC Name

3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c1-26(2)14-20-18(21(30)15-26)13-19-22(27)23(32-24(19)28-20)25(31)29(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,14-15,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGWHIYUSGYLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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